molecular formula C19H11F2N3O2S B11437843 (2E)-6-(4-fluorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-fluorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11437843
M. Wt: 383.4 g/mol
InChI Key: VRRWKNCPSHNPNI-MHWRWJLKSA-N
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Description

The compound (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzylamine and 4-fluorobenzaldehyde, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions under specific conditions to yield the final thiazolotriazine structure. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent

Medicine

The compound shows promise in medicinal chemistry for the development of new drugs. Its biological activity against various diseases, including cancer and infectious diseases, is being explored in preclinical and clinical studies.

Industry

In the industrial sector, the compound is used in the development of advanced materials with specific properties. Its applications include the production of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H11F2N3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

(2E)-6-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H11F2N3O2S/c20-13-5-1-11(2-6-13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-3-7-14(21)8-4-12/h1-8,10H,9H2/b16-10+

InChI Key

VRRWKNCPSHNPNI-MHWRWJLKSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=NC2=O)F

Canonical SMILES

C1=CC(=CC=C1CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O)F

Origin of Product

United States

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